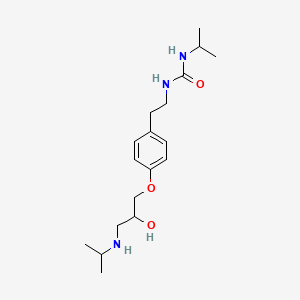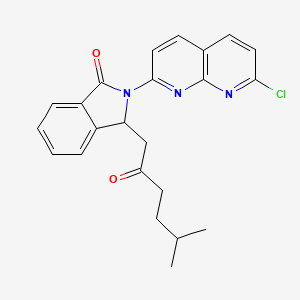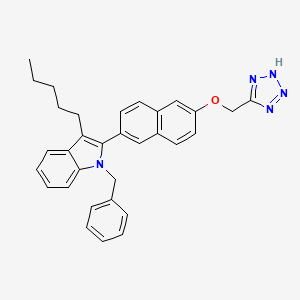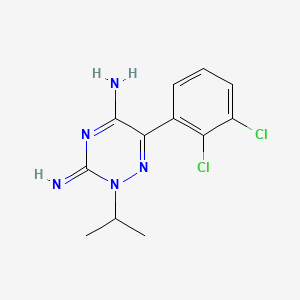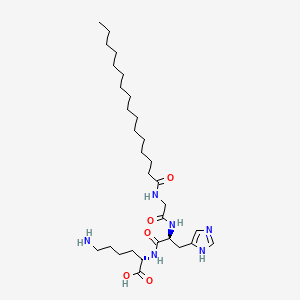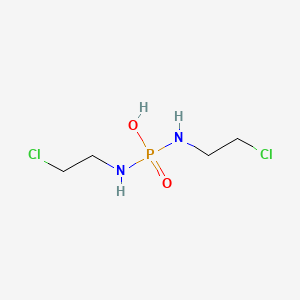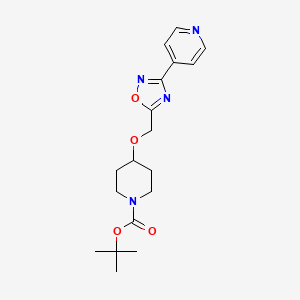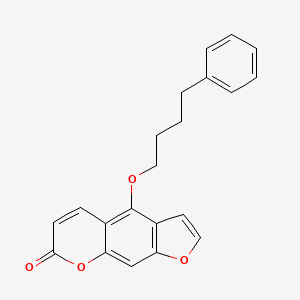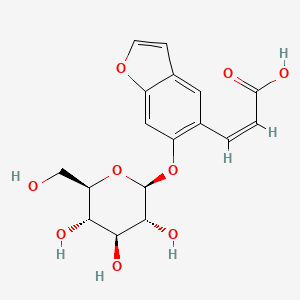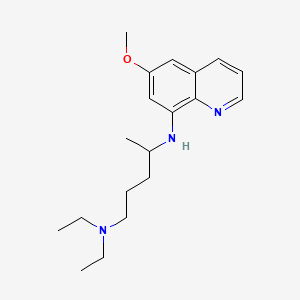
帕马奎因
描述
Pamaquine is an 8-aminoquinoline drug that was formerly used for the treatment of malaria . It is closely related to primaquine . Pamaquine is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale); and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .
Synthesis Analysis
Pamaquine was the second synthetic antimalarial drug to be discovered (after methylene blue). It was synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924 . In 1926, Roehl demonstrated that pamaquine was effective in treating malaria in birds, and introduced it into use in humans .Molecular Structure Analysis
The IUPAC name of Pamaquine is N, N-diethyl-N’-(6-methoxyquinolin-8-yl)pentane-1,4-diamine . The molecular formula is C19H29N3O and the molar mass is 315.461 g·mol−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Pamaquine include a molecular formula of C19H29N3O and a molar mass of 315.461 g·mol−1 .科学研究应用
Treatment of Malaria
Pamaquine was formerly used for the treatment of malaria . It is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .
Causal Prophylactic
One small clinical trial of pamaquine as a causal prophylactic was disappointing . However, it’s worth noting that primaquine, which is closely related to pamaquine, is an extremely effective causal prophylactic .
Radical Curative Treatment
Pamaquine was the first 8-aminoquinoline to be used for the radical curative treatment of Plasmodium vivax malaria . This application caused haemolysis in approximately 5–10% of the patients who received treatment with it .
Haemolytic Anaemia
Like primaquine, pamaquine causes haemolytic anaemia in patients with G6PD deficiency . Patients should therefore always be screened for G6PD deficiency prior to being prescribed pamaquine .
Historical Significance
Pamaquine was the second synthetic antimalarial drug to be discovered (after methylene blue) . Its development is of interest in the history of pharmacotherapy because it was one of the early victories in validating the potential of applying organic chemistry to the synthesis of chemicals that would fight infections .
Biochemical Research
Research into the elusive mode of action of pamaquine has mainly focused on the identification of the biochemical basis for its side effect of hemolytic toxicity in patients with G6PD deficiency .
作用机制
Target of Action
Pamaquine, an 8-aminoquinoline, is an antimalarial drug that primarily targets the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and the erythrocytic stages of all four human malarias . The hypnozoites are dormant forms of the malaria parasite in the liver, and the erythrocytic stages refer to the life cycle phase of the parasite when it infects red blood cells .
Mode of Action
It is thought to generatereactive oxygen species that damage the parasite’s cellular structures . It may also interfere with the electron transport in the parasite or bind to and alter the properties of protozoal DNA . This interaction with its targets leads to the death of the parasite, thereby stopping the infection from continuing .
Biochemical Pathways
Pamaquine’s action affects the biochemical pathways of the malaria parasite. The major metabolite detected in the parasite after Pamaquine administration is primaquine-5,6-orthoquinone , which is formed by oxidative demethylation of 5-hydroxyprimaquine . This metabolite reflects the pathway yielding putative active and haematotoxic metabolites of Pamaquine .
Pharmacokinetics
The pharmacokinetics of Pamaquine involves its absorption, distribution, metabolism, and excretion (ADME). Pamaquine is metabolized in the liver, and its efficacy and toxicity have been linked to its reactive metabolites . These metabolites are primarily formed through the action of cytochrome P450-mediated pathways . .
Result of Action
The molecular and cellular effects of Pamaquine’s action result in the death of the malaria parasite. By generating reactive oxygen species and possibly interfering with the electron transport in the parasite, Pamaquine disrupts the parasite’s cellular structures and energy supply, leading to its death . This stops the infection from continuing and allows the person to recover .
Action Environment
The action, efficacy, and stability of Pamaquine can be influenced by various environmental factors. For instance, the presence of other antimalarial drugs can potentiate the action of Pamaquine . .
安全和危害
Pamaquine is more toxic and less efficacious than primaquine; therefore, pamaquine is no longer routinely used . Like primaquine, pamaquine causes haemolytic anaemia in patients with G6PD deficiency. Patients should therefore always be screened for G6PD deficiency prior to being prescribed pamaquine .
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWMSOQOSJFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862331 | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491-92-9 | |
| Record name | Pamaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pamaquine exert its antimalarial activity?
A1: While the precise mechanism remains to be fully elucidated, pamaquine's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that pamaquine and its metabolites can:
- Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]
- Inhibit parasite growth: Pamaquine may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]
Q2: What is the role of pamaquine metabolites in its activity?
A2: Research suggests that some metabolites of pamaquine, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of pamaquine. [, , ]
Q3: Does pamaquine target specific stages of the malaria parasite lifecycle?
A3: Pamaquine exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]
Q4: What is the molecular formula and weight of pamaquine?
A4: Pamaquine has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.
Q5: What spectroscopic techniques have been employed to characterize pamaquine?
A5: Researchers have utilized various spectroscopic techniques to analyze pamaquine, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying pamaquine's binding to proteins and DNA. [, ]
Q6: What are the main concerns regarding pamaquine's toxicity?
A6: Pamaquine can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:
- Hemolytic anemia: Pamaquine can trigger the destruction of red blood cells, leading to anemia. [, , ]
- Methemoglobinemia: This condition arises when pamaquine metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]
Q7: Has resistance to pamaquine been reported?
A7: While not as widespread as with other antimalarials, resistance to pamaquine has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]
Q8: What is the current research focus regarding pamaquine?
A8: Although pamaquine is no longer widely used clinically, research continues to explore:
- Drug interactions: Understanding how pamaquine interacts with other drugs, particularly those metabolized by the same enzymes. [, ]
- Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to pamaquine resistance. []
- Novel drug development: Using pamaquine's structure and properties as a basis for designing safer and more effective antimalarials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



